VESTIPITANT is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 6 investigational indications.
See also: Vestipitant Mesylate (active moiety of).
Vestipitant
CAS No.: 334476-46-9
Cat. No.: VC0546724
Molecular Formula: C23H24F7N3O
Molecular Weight: 491.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 334476-46-9 |
|---|---|
| Molecular Formula | C23H24F7N3O |
| Molecular Weight | 491.4 g/mol |
| IUPAC Name | (2S)-N-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-2-(4-fluoro-2-methylphenyl)-N-methylpiperazine-1-carboxamide |
| Standard InChI | InChI=1S/C23H24F7N3O/c1-13-8-18(24)4-5-19(13)20-12-31-6-7-33(20)21(34)32(3)14(2)15-9-16(22(25,26)27)11-17(10-15)23(28,29)30/h4-5,8-11,14,20,31H,6-7,12H2,1-3H3/t14-,20-/m1/s1 |
| Standard InChI Key | SBBYBXSFWOLDDG-JLTOFOAXSA-N |
| Isomeric SMILES | CC1=C(C=CC(=C1)F)[C@H]2CNCCN2C(=O)N(C)[C@H](C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
| Canonical SMILES | CC1=C(C=CC(=C1)F)C2CNCCN2C(=O)N(C)C(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
| Appearance | Solid powder |
Introduction
Chemical and Pharmacological Profile
Structural Characteristics
Vestipitant's structure combines a bipiperidine core with trifluoromethylphenyl and fluoromethylphenyl substituents, contributing to its high receptor affinity. The absolute stereochemistry at the C2 and C4 positions is critical for NK1 receptor binding, as demonstrated by structure-activity relationship studies . The compound's SMILES notation (C[C@@H](N(C)C(=O)N1CCNC[C@@H]1C2=C(C)C=C(F)C=C2)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F) and InChI key (SBBYBXSFWOLDDG-JLTOFOAXSA-N) underscore its stereochemical specificity .
Mechanism of Action
As a competitive NK1 receptor antagonist, vestipitant inhibits substance P signaling—a neuropeptide implicated in nociception, emesis, and stress responses. In vitro assays demonstrate exceptional binding affinity, with a pK value of 9.4 for human NK1 receptors . This potency translates to functional antagonism, as evidenced by vestipitant's blockade of substance P-induced extracellular-regulated kinase phosphorylation (EC = 0.3 nM) . The compound achieves ~90% receptor occupancy at clinically relevant doses (15 mg), a finding corroborated by positron emission tomography studies .
Therapeutic Applications and Clinical Trial Data
| Dose (mg) | Complete Response Rate (%) | Odds Ratio vs Placebo |
|---|---|---|
| 6 | 58 | 1.8 |
| 12 | 67 | 2.4 |
| 24 | 72 | 3.1 |
Tinnitus and Psychiatric Comorbidities
A crossover study (N = 24) tested vestipitant (30 mg/day) alone and combined with paroxetine (20 mg/day) in chronic tinnitus patients . Despite preclinical rationale linking NK1 receptors to auditory-limbic pathways, neither monotherapy nor combination therapy improved tinnitus distress scores:
| Treatment | Δ VAS Distress (mm) | Δ THI Score |
|---|---|---|
| Vestipitant | -4.2 | -6.1 |
| Paroxetine | -5.8 | -7.3 |
| Combination | -5.1 | -6.9 |
| Placebo | -3.9 | -5.4 |
THI = Tinnitus Handicap Inventory
All P > 0.05 vs placebo
The null result highlights the complexity of tinnitus pathophysiology and potential limitations of monoamine-NK1 interactions in this context.
| Adverse Event | Vestipitant (15–30 mg) | Placebo |
|---|---|---|
| Headache | 8% | 9% |
| Dizziness | 4% | 3% |
| Nausea | 3% | 2% |
| Serious AEs | 0.9% | 0.7% |
No clinically significant effects emerged in hematologic, hepatic, or ECG parameters . Intravenous formulations showed acceptable hemolytic potential, with free hemoglobin levels remaining <0.1 g/dL at infusion rates ≤48 mg/min .
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